![molecular formula C16H22N2O3 B2681009 3-{[4-(4-Methylpiperidin-1-yl)phenyl]carbamoyl}propanoic acid CAS No. 899710-39-5](/img/structure/B2681009.png)
3-{[4-(4-Methylpiperidin-1-yl)phenyl]carbamoyl}propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-{[4-(4-Methylpiperidin-1-yl)phenyl]carbamoyl}propanoic acid” is a chemical compound with the CAS Number: 899710-39-5. Its molecular weight is 290.36 and its molecular formula is C16H22N2O3 . The compound is stored at room temperature and it is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H22N2O3/c1-12-8-10-18 (11-9-12)14-4-2-13 (3-5-14)17-15 (19)6-7-16 (20)21/h2-5,12H,6-11H2,1H3, (H,17,19) (H,20,21) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 290.36 and its molecular formula is C16H22N2O3 . It is a powder at room temperature . Unfortunately, other physical and chemical properties like boiling point, density, and solubility were not found in the available resources.Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Chemical Properties
The compound and its derivatives have been explored in organic synthesis, demonstrating utility in the esterification of isocyanide carboxylic acids and hydrolysis of their esters, showcasing their potential in generating biologically active molecules with retained activity after conversion processes (McAlees, Schwartzentruber, & Taylor, 1990). This highlights the compound's role in synthetic chemistry, particularly in transformations relevant to pharmaceutical synthesis.
Materials Science
In materials science, derivatives of the compound have been used to enhance the reactivity of molecules towards benzoxazine ring formation, providing a sustainable alternative to traditional phenol-based compounds. This approach offers a pathway to materials with desirable thermal and thermo-mechanical properties, indicating potential applications in creating advanced polymeric materials (Trejo-Machin, Verge, Puchot, & Quintana, 2017).
Medicinal Chemistry
In medicinal chemistry, 3,5-Propanopiperidine derivatives have shown potential as analgesics, indicating the compound's relevance in drug discovery and pharmaceutical research. The introduction of specific substituents has been found to potentiate analgesic and antitussive activities, suggesting its utility in developing new therapeutic agents (Oki, Oida, Ohashi, Yoshida, & Kamoshita, 1974).
Safety and Hazards
The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
4-[4-(4-methylpiperidin-1-yl)anilino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-12-8-10-18(11-9-12)14-4-2-13(3-5-14)17-15(19)6-7-16(20)21/h2-5,12H,6-11H2,1H3,(H,17,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAELGZAYBICNOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=CC=C(C=C2)NC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[4-(4-Methylpiperidin-1-yl)phenyl]carbamoyl}propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

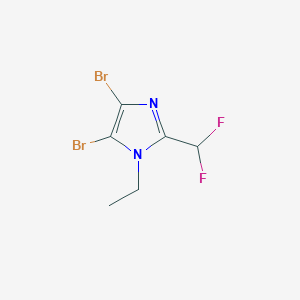
![N-{2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-3-pyridinyl}-2-thiophenesulfonamide](/img/structure/B2680927.png)
methanone](/img/structure/B2680928.png)
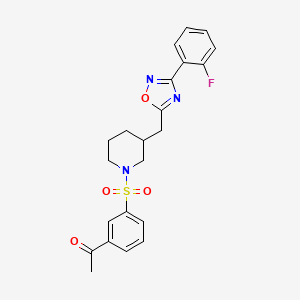
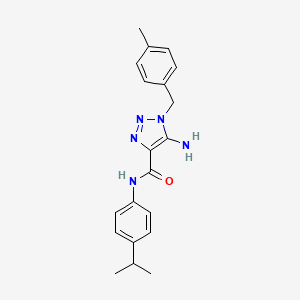
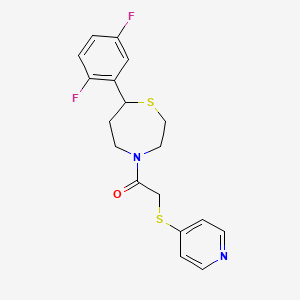
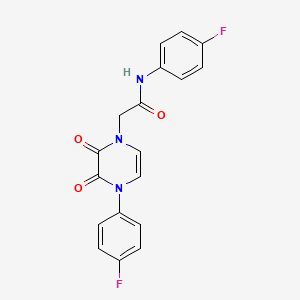

![2-[2-[(E)-2-cyano-3-(2-methylanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2680938.png)
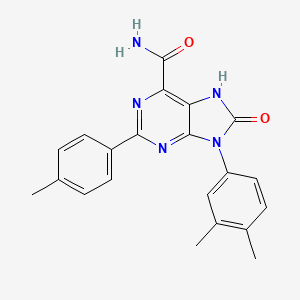
![2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(1,3-benzodioxol-5-ylmethyl)acetamide](/img/structure/B2680941.png)
![Benzyl [3-(4-chlorophenyl)-5-isoxazolyl]methyl sulfide](/img/structure/B2680943.png)

